2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-10-9-11-6(2)7(8(13)14)12(9)4-5/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQXVFFEGMKBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2N=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2,6-dimethylpyrimidine-3-carboxylic acid with an appropriate imidazole derivative under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the fused bicyclic system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential drug candidate for the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Pyrimidine vs. Pyridine Cores
The substitution of the pyrimidine ring (two nitrogen atoms) with pyridine (one nitrogen) significantly impacts physicochemical and biological properties. For instance:
- 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (C₁₀H₁₀N₂O₂, MW: 190.20 g/mol, CAS: 81438-52-0) has a slightly higher molecular weight but reduced nitrogen content, altering solubility and receptor interactions .
- Biological Activity : Pyrimidine-based analogs exhibit superior antitubercular activity. For example, 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide derivatives demonstrated MIC₉₀ values ≤1 μM against multidrug-resistant Mycobacterium tuberculosis (Mtb), outperforming pyridine-based counterparts .
Substituent Modifications: Carboxylic Acid vs. Carboxamides
- Carboxylic Acid Derivatives : The free carboxylic acid group enhances hydrogen-bonding capacity but may reduce cell permeability. For example, 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid is primarily used as a precursor for active derivatives .
- Carboxamides : Converting the carboxylic acid to carboxamides improves bioavailability. For instance, N-(4-(trifluoromethyl)benzyl)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide () showed potent anti-TB activity due to enhanced lipophilicity and target binding .
Heterocyclic Ring Variations: Pyrimidine vs. Pyrazine
- 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid (C₉H₉N₃O₂, MW: 191.19 g/mol, CAS: 190381-50-1) replaces pyrimidine with pyrazine, altering electron distribution.
Antitubercular Activity
- Pyrimidine vs. Pyridine : The pyrimidine analog (2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide) showed MIC₉₀ ≤1 μM against Mtb, while pyridine-based compounds required higher concentrations .
- Substituent Effects : Bulky substituents (e.g., trifluoromethylbenzyl) enhance activity by improving target (QcrB) binding and reducing efflux .
Antiviral Activity
- Amide Derivatives: Pyrido[1,2-a]pyrimidine-3-carboxamides (e.g., 2-dimethylaminoethylamide) inhibited HSV-1 replication by 2.2 log, highlighting the importance of the pyrimidine core and flexible side chains .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid (DMIPCA) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DMIPCA, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DMIPCA features a fused bicyclic structure with nitrogen atoms at positions 1 and 3, and methyl groups at positions 2 and 6. Its chemical formula is C₈H₈N₄O₂, and it is classified under imidazo[1,2-a]pyrimidines, which are known for their pharmacological significance.
The biological effects of DMIPCA are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : DMIPCA has been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
- DNA Interaction : The compound can bind to DNA or RNA, influencing gene expression and cellular processes.
- Signal Transduction Modulation : DMIPCA may modulate various signaling pathways by acting on receptors or other proteins involved in cellular communication .
Antimicrobial Activity
DMIPCA exhibits notable antimicrobial effects against a range of pathogens. Studies have demonstrated its efficacy against both gram-positive and gram-negative bacteria. For example, it has been reported to possess significant activity against Staphylococcus aureus and Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MICs) indicating potent activity:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | < 0.195 |
| Mycobacterium tuberculosis | 0.7 - 2.3 |
This suggests that DMIPCA could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
Research into the anticancer potential of DMIPCA has shown encouraging results. In vitro studies indicate that it selectively inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism involves inducing apoptosis via modulation of apoptotic gene ratios (Bax/Bcl-2):
| Cell Line | Proliferation Inhibition |
|---|---|
| MCF-7 | 1.6-fold |
| MDA-MB-231 | 2.0-fold |
These findings highlight DMIPCA's potential as an effective cytotoxic agent in cancer therapy .
Anti-inflammatory Effects
DMIPCA has also been investigated for its anti-inflammatory properties. Studies suggest that it can reduce inflammation in models such as carrageenan-induced paw edema in rats, showing effectiveness comparable to established anti-inflammatory drugs like indomethacin .
Case Studies
-
Antitubercular Activity Study :
A study focused on the synthesis of DMIPCA derivatives revealed that certain modifications significantly enhanced its antitubercular activity against both replicating and non-replicating Mtb. The derivatives were synthesized efficiently with yields ranging from 46% to 75%, demonstrating the compound's versatility in drug development . -
Cytotoxicity Evaluation :
In another study assessing the cytotoxic effects of DMIPCA on various cancer cell lines, it was found that the compound induced apoptosis through mitochondrial pathways. The study emphasized the importance of structural modifications in enhancing its anticancer efficacy .
Q & A
Q. What are the recommended synthetic routes for 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid, and how can reaction efficiency be optimized?
The compound is synthesized via a multi-step process involving condensation, saponification, and coupling. For example:
- Step 1 : Condensation of 3-amino-6-methylpyridazine with ethyl 2-bromoacetoacetate to form the ester intermediate.
- Step 2 : Saponification (base hydrolysis) of the ester to yield the free carboxylic acid.
- Step 3 : Coupling with amines (e.g., benzylamine) using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent, achieving yields of ~55–68% . Optimization tips:
- Use inert atmospheres to prevent side reactions.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard analytical methods include:
- 1H/13C NMR : To confirm hydrogen and carbon environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.2–2.4 ppm) .
- IR spectroscopy : Detect functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight (e.g., exact mass 191.06957 g/mol via HRMS) .
- Melting point analysis : Assess purity (e.g., sharp melting points >200°C indicate high crystallinity) .
Q. What are the key physicochemical properties influencing its solubility and reactivity?
- Density : 1.43 g/cm³ .
- LogP : Calculated XlogP of 1.4, indicating moderate lipophilicity .
- Hydrogen bonding : 1 donor and 5 acceptor sites, suggesting solubility in polar aprotic solvents (e.g., DMSO) . Reactivity is influenced by the carboxylic acid group (prone to amidation) and the electron-rich imidazo-pyrimidine core (susceptible to electrophilic substitution) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Docking studies : Target enzymes like HIV-1 integrase or HSV-1 protease using software like AutoDock. For example, pyrido[1,2-a]pyrimidine derivatives showed binding affinity to HIV-1 integrase via π-π stacking and hydrogen bonding .
- QSAR models : Correlate substituent effects (e.g., methyl groups at positions 2 and 6) with antiviral activity. Derivatives with dimethylaminoethylamide moieties demonstrated 2.2-log inhibition of HSV-1 .
- ADMET prediction : Tools like SwissADME assess bioavailability; the compound’s moderate logP and PSA (67.5 Ų) suggest blood-brain barrier penetration potential .
Q. What strategies resolve contradictions in biological activity data across studies?
Example: While amide derivatives (e.g., 5d) showed anti-HSV-1 activity (2.2-log inhibition), they lacked efficacy against coronaviruses . To address discrepancies:
- Assay standardization : Use consistent cell lines (e.g., Vero cells for HSV-1) and viral titers.
- Structural tweaks : Introduce halogen atoms or sulfonyl groups to enhance binding specificity .
- Mechanistic studies : Compare inhibition kinetics (e.g., IC50 values) across targets to identify off-pathway effects .
Q. How can structure-activity relationships (SAR) guide the design of novel analogs?
Key findings from analogs:
- Introduce electron-withdrawing groups (e.g., -CN) to boost electrophilic reactivity.
- Explore bicyclic scaffolds (e.g., triazolo-thiadiazine) for multitarget engagement .
Methodological Considerations
Q. What experimental protocols are recommended for evaluating in vitro antiviral activity?
- Plaque reduction assay : Infect Vero cells with HSV-1 (MOI = 0.1), treat with compound (10–100 μM), and quantify plaques after 48 hours .
- Cytotoxicity screening : Use MTT assay on HEK293 cells to determine CC50 values .
- Time-of-addition studies : Differentiate between viral entry vs. replication inhibition .
Q. How can researchers mitigate challenges in scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
